![molecular formula C24H29N5O4 B2482744 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-72-4](/img/structure/B2482744.png)
3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of structurally related quinazoline derivatives often involves multi-step reactions starting from key intermediates such as carboxylic acids, amides, or esters. Techniques include cyclization reactions, esterification, and amidation processes. For example, a practical synthesis method for a related compound, a CCR5 antagonist, involved esterification followed by a Suzuki−Miyaura reaction and amidation, establishing a method without chromatographic purification (Ikemoto et al., 2005).
科学的研究の応用
Metabolic Pathways and Disposition in Humans
The disposition and metabolism of various novel compounds, including those structurally similar to 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have been extensively studied in humans to understand their pharmacokinetics and potential therapeutic applications. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy male subjects, highlighting the importance of understanding drug-related material's elimination pathways, which occur principally via feces, and the identification of metabolites through advanced analytical methods such as high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011).
Pharmacological Effects and Mechanisms
The exploration of novel arylpiperazine derivatives, focusing on their potential anxiolytic effects, sheds light on the significance of understanding the pharmacological mechanisms of compounds with complex structures like 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide. The anxiolytic-like effects of new compounds on the GABAergic and 5-HT systems demonstrate the intricate interplay between chemical structure and therapeutic potential, suggesting a direct involvement of 5-HT1A receptors and an indirect involvement of the GABAergic system in the mechanism of action of these compounds (Kędzierska et al., 2019).
Insights into Drug Development
The development and clinical trials of compounds similar to 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide offer invaluable insights into the challenges and considerations in bringing new therapeutic agents to market. For example, the Phase 2 efficacy trial of an oral 8-aminoquinoline for the treatment of visceral leishmaniasis highlights the importance of dosage determination, the evaluation of therapeutic efficacy, and the assessment of minimal toxicity (Sherwood et al., 1994).
作用機序
Target of Action
The primary targets of SMR000022821 are yet to be definitively identified. For instance, some derivatives of pyridazinone have shown analgesic, anti-inflammatory, and antimicrobial activities . Another compound, a derivative of pyrimidine-5-carboxamide, has been found to inhibit acetylcholinesterase .
Mode of Action
For example, pyridazinone derivatives have been found to inhibit the cyclooxygenase enzyme (COX), which plays a key role in inflammation . Similarly, pyrimidine-5-carboxamide derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
For instance, inhibition of COX by pyridazinone derivatives leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Similarly, inhibition of acetylcholinesterase by pyrimidine-5-carboxamide derivatives increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed into the body, distributed to different tissues, metabolized, and finally excreted . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that smr000022821 might have analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects .
特性
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-33-16-15-29-23(31)20-8-7-18(17-21(20)26-24(29)32)22(30)25-9-10-27-11-13-28(14-12-27)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,25,30)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYFEYAAATWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

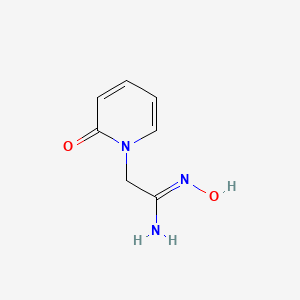
![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)
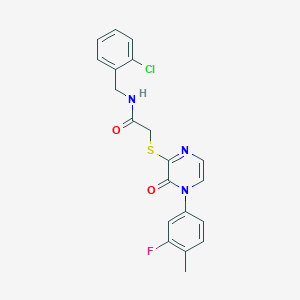
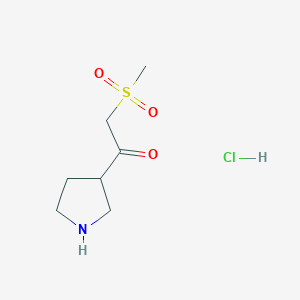
![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
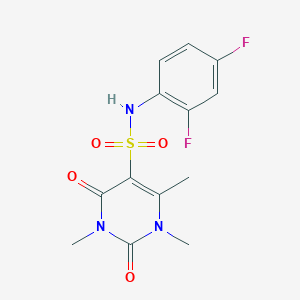

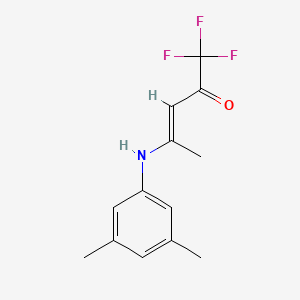

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)



![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)